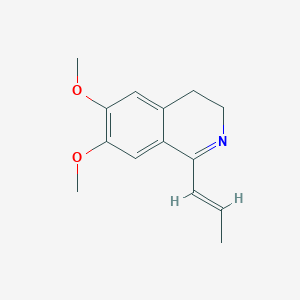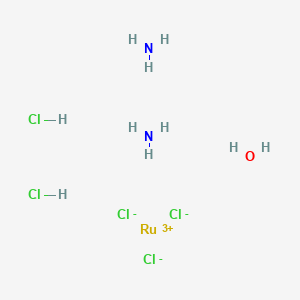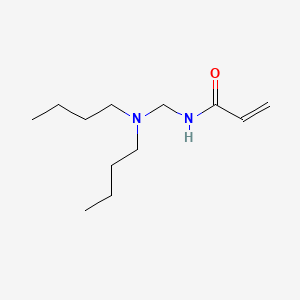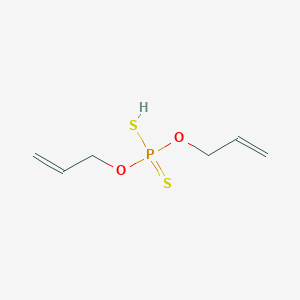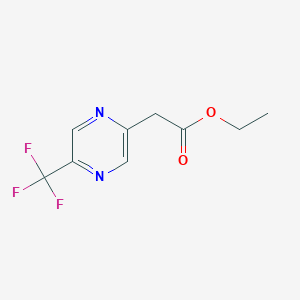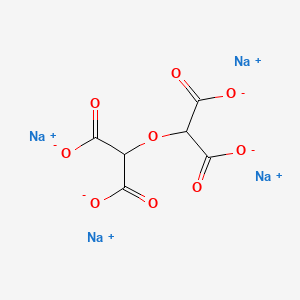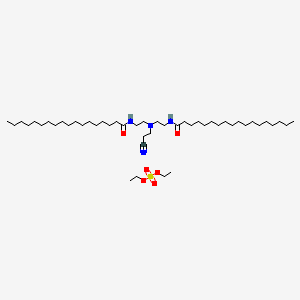
N,N'-Distearoyl-N''-cyanoethyldiethylenetriamine, diethyl sulfate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt is a complex organic compound with the molecular formula C47H94N4O6S and a molecular weight of 843.3375 g/mol . This compound is known for its unique structure, which includes long hydrocarbon chains and a cyano group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt involves multiple steps. The starting materials typically include stearic acid, diethylenetriamine, and cyanoethyl reagents. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yieldThe final step involves the addition of diethyl sulfate to form the salt .
Chemical Reactions Analysis
Types of Reactions
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. The cyano group may also interact with specific enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with different functional groups and applications.
Diethylethanolamine: Another compound with similar structural features but different chemical properties and uses.
Uniqueness
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt is unique due to its long hydrocarbon chains and cyano group, which confer specific physical and chemical properties. Its ability to act as a surfactant and its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
70693-75-3 |
|---|---|
Molecular Formula |
C47H94N4O6S |
Molecular Weight |
843.3 g/mol |
IUPAC Name |
N-[2-[2-cyanoethyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide;diethyl sulfate |
InChI |
InChI=1S/C43H84N4O2.C4H10O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)45-37-40-47(39-33-36-44)41-38-46-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-7-9(5,6)8-4-2/h3-35,37-41H2,1-2H3,(H,45,48)(H,46,49);3-4H2,1-2H3 |
InChI Key |
RCLIBJFBPOKHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


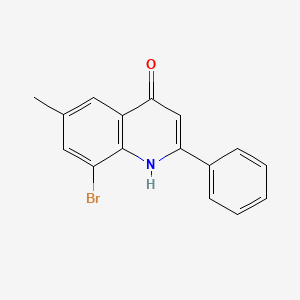
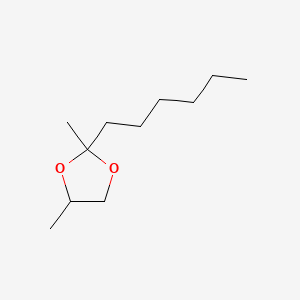
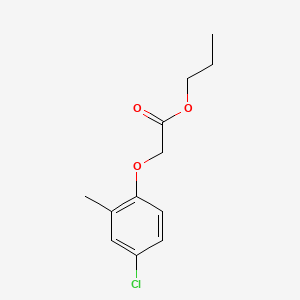
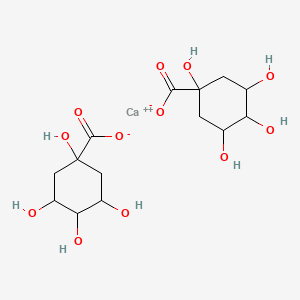

![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
